BDN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

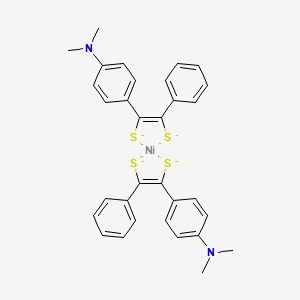

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is a complex organometallic compound with the molecular formula C32H30N2NiS4. This compound is known for its unique structural properties, which include a nickel center coordinated by two bidentate ligands. The ligands are derived from 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol. This compound is often used in various scientific research applications due to its interesting chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- typically involves the reaction of nickel(II) salts with the corresponding dithiol ligands. One common method involves the reaction of nickel(II) acetate with 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol in an organic solvent such as ethanol or methanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dithiol ligands. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel(III) complexes.

Reduction: It can be reduced to form nickel(I) complexes.

Substitution: The ligands can be substituted with other dithiol ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Ligand substitution reactions typically require the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Nickel(III) complexes with modified ligand structures.

Reduction: Nickel(I) complexes with retained ligand structures.

Substitution: New nickel complexes with different dithiol ligands.

Applications De Recherche Scientifique

Chemical Properties and Structure

BDN is characterized by its chemical formula, which includes a nickel center coordinated to two bis(4-dimethylaminodithiobenzil) ligands. This structure contributes to its interesting optical and electronic properties, making it suitable for various applications.

Photonic Applications

This compound exhibits strong saturable absorption properties, particularly around 1 µm wavelength, which is crucial for applications in laser technology and optical devices. The recovery time for this absorption is reported to be in the nanosecond range, depending on the host matrix used .

Table 1: Key Photonic Properties of this compound

| Property | Value |

|---|---|

| Wavelength of Saturable Absorption | ~1 µm |

| Recovery Time | Few nanoseconds |

| Host Matrix Influence | Significant |

Biomedical Applications

The potential biomedical applications of this compound are primarily associated with its ability to interact with biological systems. Research indicates that this compound can influence cellular processes, making it a candidate for drug delivery systems and therapeutic agents.

Case Study: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival and promote synaptic plasticity. This is particularly relevant in the context of neurodegenerative diseases where BDNF (Brain-Derived Neurotrophic Factor) plays a critical role . The ability of this compound to modulate neurotrophic signaling pathways suggests its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.

Material Science Applications

In material science, this compound has been investigated for its role in developing advanced materials with specific electronic and optical properties. Its coordination chemistry allows it to form complexes with various metals, which can be utilized in creating novel materials for electronic applications.

Table 2: Material Science Applications of this compound

| Application | Description |

|---|---|

| Electronic Devices | Used in the fabrication of semiconductors |

| Sensors | Potential use in chemical sensors due to its reactivity |

| Photovoltaics | Investigated for use in organic solar cells |

Environmental Applications

Recent studies have explored the use of this compound in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from water sources.

Case Study: Heavy Metal Removal

Research demonstrated that this compound could effectively bind to heavy metals such as lead and cadmium, facilitating their removal from contaminated water. This application highlights the compound's potential utility in environmental cleanup efforts .

Mécanisme D'action

The mechanism of action of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- involves its ability to coordinate with various substrates through its nickel center. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved in these interactions are often related to the redox properties of the nickel center and the electronic effects of the ligands .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-

- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-

- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-

Uniqueness

Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective as a catalyst and in various research applications. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds .

Activité Biologique

BDN, or Benzylideneacetone , is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Antioxidant Activity : this compound has been shown to possess strong antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, particularly through the upregulation of specific proteins involved in cell cycle regulation.

- Anti-inflammatory Effects : this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

- Antioxidant Capacity : In vitro assays demonstrated that this compound effectively scavenges free radicals, with a notable increase in total phenolic content upon enzymatic hydrolysis, enhancing its antioxidant capacity .

- Cancer Cell Studies : A study utilizing human lung cancer cell lines (A549 and H1975) found that this compound induces apoptosis and causes cell cycle arrest at the G2/M phase. The effective concentration range was identified as 39 to 48 μM, with a high selectivity index (SI > 10) .

- Inflammatory Response Modulation : this compound has been observed to inhibit the expression of pro-inflammatory cytokines in various models, suggesting its potential as an anti-inflammatory agent .

Case Study 1: Anticancer Activity

A detailed investigation was conducted on the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups. Flow cytometry analysis confirmed that this compound-treated cells exhibited a higher percentage of cells in the apoptotic phase.

| Treatment | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 80 ± 5 | 5 ± 1 |

| This compound (20 μM) | 50 ± 7 | 35 ± 4 |

| This compound (40 μM) | 30 ± 6 | 60 ± 5 |

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6.

| Treatment | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 120 ± 10 | 100 ± 15 |

| This compound (50 mg/kg) | 70 ± 8 | 60 ± 10 |

Propriétés

Numéro CAS |

38465-55-3 |

|---|---|

Formule moléculaire |

C32H30N2NiS4-4 |

Poids moléculaire |

629.6 g/mol |

Nom IUPAC |

1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4 |

Clé InChI |

LDYCDKFAGIOUDE-UHFFFAOYSA-J |

SMILES |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

SMILES canonique |

CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.